molecular formula C21H33NO4 B1205917 Cardiopetalidine CAS No. 75375-44-9

Cardiopetalidine

Cat. No. B1205917
CAS RN: 75375-44-9
M. Wt: 363.5 g/mol
InChI Key: AIQHURFKXYCRCF-DFKOQAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cardiopetalidine is a diterpenoid.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Cardiopetalidine has been synthesized through a Wagner-Meerwein rearrangement, which is significant for the development of aconitine-type natural products. This synthesis method allows for effective introduction of oxygen functional groups in the compound's structure, which is crucial for its biological activity (Nishiyama, Yokoshima, & Fukuyama, 2016).
    • Another study achieved the synthesis of cardiopetaline via a similar method, emphasizing the role of this compound in the study of diterpenoid alkaloids (Nishiyama, Yokoshima, & Fukuyama, 2017).
  • Cardioprotection and Treatment of Cardiac Conditions :

    • Various studies have investigated the cardioprotective properties of different compounds, providing insights into potential applications for cardiopetalidine. For example, dexmedetomidine has been shown to be an effective therapeutic agent in managing a wide range of clinical conditions, including cardiac surgery (Zhang, Zhao, & Wang, 2015).
    • Clonidine, another compound, has demonstrated efficacy in reducing perioperative myocardial ischemic events, suggesting potential for similar agents in cardiac health (Nishina, Mikawa, Uesugi, Obara, Maekawa, Kamae, & Nishi, 2002).
  • Cardiac Imaging and Diagnosis :

  • Potential for Heart Failure Treatment :

    • A study on trimetazidine, a drug used for ischemic cardiomyopathy, suggests that similar compounds could be effective in heart failure treatment. This indicates a potential research area for cardiopetalidine in the context of non-ischemic heart failure (Dedkova, Seidlmayer, & Blatter, 2013).

properties

CAS RN

75375-44-9

Product Name

Cardiopetalidine

Molecular Formula

C21H33NO4

Molecular Weight

363.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol

InChI

InChI=1S/C21H33NO4/c1-3-22-10-18(2)6-5-14(23)21-12-8-11-4-7-19(25,15(12)16(11)24)20(26,17(21)22)9-13(18)21/h11-17,23-26H,3-10H2,1-2H3/t11-,12+,13+,14-,15+,16-,17?,18-,19+,20+,21+/m0/s1

InChI Key

AIQHURFKXYCRCF-DFKOQAFRSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(CC[C@H]6C[C@@H]4[C@@H]5[C@H]6O)O)O)O)C

SMILES

CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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